molecular formula C18H30O2 B1609365 (2Z,4Z,6Z)-octadeca-2,4,6-trienoic acid CAS No. 27213-43-0

(2Z,4Z,6Z)-octadeca-2,4,6-trienoic acid

Cat. No.: B1609365
CAS No.: 27213-43-0
M. Wt: 278.4 g/mol
InChI Key: ZUUFLXSNVWQOJW-DXYMGFMTSA-N
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Description

(2Z,4Z,6Z)-Octadeca-2,4,6-trienoic acid (CAS No. 27213-43-0) is an 18-carbon polyunsaturated fatty acid with three conjugated double bonds in the Z (cis) configuration at positions 2, 4, and 5. Its molecular formula is C₁₈H₃₀O₂, with a molecular weight of 278.43 g/mol and a calculated LogP of 5.66, indicating high lipophilicity . This compound is structurally distinct due to its fully conjugated trienoic system and long hydrocarbon chain, which may influence its biological activity, solubility, and industrial applications.

Properties

CAS No.

27213-43-0

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(2Z,4Z,6Z)-octadeca-2,4,6-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-17H,2-11H2,1H3,(H,19,20)/b13-12-,15-14-,17-16-

InChI Key

ZUUFLXSNVWQOJW-DXYMGFMTSA-N

SMILES

CCCCCCCCCCCC=CC=CC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCC/C=C\C=C/C=C\C(=O)O

Canonical SMILES

CCCCCCCCCCCC=CC=CC=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Stereoisomers of 2,4,6-Trienoic Acid Derivatives

Compound Name Double Bond Configurations Chain Length Key Properties/Applications Reference
(2Z,4Z,6Z)-Octadeca-2,4,6-trienoic acid 2Z,4Z,6Z C18 High lipophilicity; potential lipid signaling roles
(2E,4Z,6Z)-Octadeca-2,4,6-trienoic acid 2E,4Z,6Z C18 Altered solubility; synthetic intermediate
Methyl (2E,4E,6Z)-deca-2,4,6-trienoate 2E,4E,6Z C10 Volatile ester; used in organic synthesis
  • Synthesis: highlights the stereoselective synthesis of trienoic acid esters, achieving ≥98% purity for isomers like (2Z,4Z,6Z)-30 via Negishi coupling. The Z configuration at all positions in the target compound may require specialized catalytic conditions compared to isomers with E bonds .
  • Biological Implications : Fully conjugated Z systems, as in the target compound, may enhance interactions with lipid-binding proteins or cellular membranes compared to mixed E/Z isomers.

Comparison with Chain-Length Variants

Shorter-chain trienoic acids exhibit distinct applications due to differences in hydrophobicity and molecular flexibility:

Table 2: Chain-Length Variants of Trienoic Acids

Compound Name Chain Length Double Bond Positions Applications Reference
This compound C18 2,4,6 Potential lipid signaling; industrial uses
OTA ((2Z,4Z,6E)-Octa-2,4,6-trienoic acid) C8 2,4,6 Bio-upcycling of carbon fiber composites
Fenretinide C25 (retinoid) 4,6,8 (non-conjugated) Ceramide accumulation; cancer therapy
  • Lipophilicity : The C18 compound’s higher LogP (5.66) suggests greater membrane permeability compared to OTA (shorter chain, lower LogP).

Comparison with Functional Derivatives

Esters vs. Free Acids

Esterification modifies solubility and reactivity:

  • Methyl (2E,4E,6Z)-deca-2,4,6-trienoate (C10 ester): A colorless liquid used as a synthetic intermediate due to its volatility and ease of handling .
  • This compound: The free acid form may participate in biological pathways (e.g., as a signaling molecule) but requires stabilization against oxidation.

Comparison with Retinoid Analogs

Retinoids like 9-cis-UAB30 and 6-Methyl-UAB30 share conjugated trienoic systems but differ in functional groups and targets:

Table 3: Retinoid vs. Target Compound

Compound Name Key Features Mechanism of Action Applications Reference
This compound C18, all Z bonds Unknown; potential lipid signaling Research focus on structure-activity relationships
9-cis-UAB30 C20, RXR agonist Binds retinoid X receptors Cancer therapy
Fenretinide Retinamide derivative Ceramide pathway activation Neuroblastoma treatment
  • Structural Differences: Retinoids often include cyclic or aromatic groups (e.g., 9-cis-UAB30’s naphthalene moiety), enabling receptor binding, whereas the target compound lacks such motifs .

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